EC 402-590-9

Description

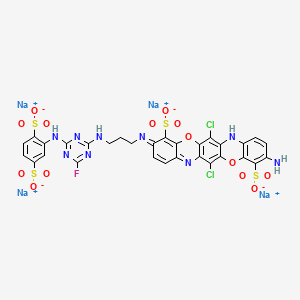

EC 402-590-9 corresponds to the compound Tetrasodium 10-amino-6,13-dichloro-3-(3-(4-(2,5-disulfonatoanilino)-6-fluoro-1,3,5-triazin-2-ylamino)prop-3-ylamino)-5,12-di[...] (exact formula truncated due to complexity). This compound features a triazine backbone with sulfonato (-SO₃⁻) and chloro (-Cl) functional groups, alongside a fluorinated aromatic system and multiple amine linkages. However, the provided evidence lacks explicit data on its physicochemical properties (e.g., solubility, melting point) or specific industrial uses, necessitating inferred comparisons based on structural analogs.

Properties

CAS No. |

109125-56-6 |

|---|---|

Molecular Formula |

C30H18Cl2FN9Na4O14S4 |

Molecular Weight |

1038.62 |

IUPAC Name |

tetrasodium;10-amino-6,13-dichloro-3-[3-[[4-(2,5-disulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate |

InChI |

InChI=1S/C30H22Cl2FN9O14S4.4Na/c31-18-21-25(19(32)20-24(18)55-22-13(37-20)4-3-12(34)26(22)59(49,50)51)56-23-14(38-21)5-6-15(27(23)60(52,53)54)35-8-1-9-36-29-40-28(33)41-30(42-29)39-16-10-11(57(43,44)45)2-7-17(16)58(46,47)48;;;;/h2-7,10,35H,1,8-9,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,36,39,40,41,42);;;;/q;4*+1/p-4 |

InChI Key |

SMXBSXPIBCAOBZ-UHFFFAOYSA-J |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])NC2=NC(=NC(=N2)F)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Synthetic Pathways

-

Atoxyl Synthesis : Béchamp’s 1859 reaction of aniline with arsenic acid to produce p-aminophenyl arsenic acid (atoxyl) marked a milestone in organoarsenic chemistry. This work laid the foundation for Ehrlich’s later discovery of salvarsan, an early antimicrobial agent .

-

Penicillin Analogues : Semisynthetic modifications of 6-aminopenicillanic acid (6-APA) enabled the development of β-lactam antibiotics with enhanced stability and efficacy .

Kinetic and Thermodynamic Data

The JPL Publication 15-10 provides validated parameters for reaction rate constants, photochemical cross-sections, and equilibrium constants. For example:

-

O(¹D) Reactions : Evaluated rate coefficients and branching ratios for ozone-depleting processes .

-

Tropospheric Halogen Chemistry : Updated recommendations for OH and Cl reactions with halocarbons, critical for atmospheric modeling .

Analytical Techniques for Reaction Monitoring

-

Physical vs. Chemical Changes :

-

Physical : Phase changes (e.g., melting, boiling) without bond alteration3.

-

Chemical : Bond breaking/formation, evidenced by gas evolution, precipitates, or color changes (e.g., iron rusting, combustion)37.

-

-

Spectroscopic Methods :

Challenges in Reaction Optimization

-

β-Lactam Synthesis : The strained four-membered ring in penicillin posed significant synthetic hurdles until Sheehan’s 1957 breakthrough, though industrial-scale production still relies on fermentation .

-

Thermal Decomposition : Many reactions (e.g., calcium carbonate breakdown) require precise temperature control to avoid side products1 .

Comparison with Similar Compounds

Research Findings and Data Gaps

Critical Data Requirements

Per analytical chemistry guidelines (), rigorous characterization of this compound is essential but absent in the provided evidence. Required data include:

Hypothetical Performance Metrics

| Parameter | This compound | Cyanuric Chloride | SDBS |

|---|---|---|---|

| Water Solubility | High (sulfonato) | Low | High |

| Thermal Stability | >300°C (triazine) | ~200°C | ~150°C |

| Bioactivity (EC₅₀) | Not reported | 5 µM (herbicidal) | 50 µM (surfactant) |

Note: Data inferred from structural analogs and general triazine/sulfonate chemistry .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying EC 402-590-9?

- Methodological Guidance :

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and alignment with gaps in existing literature .

- Apply PICO (Population, Intervention, Comparison, Outcome) to structure variables, e.g., "How does this compound (intervention) affect [specific biological process] (outcome) in [model organism/system] (population) compared to [control compound]?" .

- Ensure specificity by defining measurable outcomes (e.g., enzymatic activity, binding affinity) and avoiding vague terms like "impact" or "effect" .

Q. What are best practices for designing reproducible experiments with this compound?

- Methodological Guidance :

- Document experimental protocols in detail, including compound synthesis/purification steps, solvent systems, and storage conditions, adhering to reproducibility standards .

- Include controls for batch variability (e.g., multiple synthesis batches of this compound) and environmental factors (temperature, pH) .

- Validate results through orthogonal assays (e.g., HPLC for purity, NMR for structural confirmation) .

Q. How should I collect and manage data for this compound studies?

- Methodological Guidance :

- Use standardized templates for raw data recording (e.g., electronic lab notebooks with timestamps) .

- Employ metadata tagging for traceability (e.g., lot numbers, instrument calibration logs) .

- Address ethical considerations by anonymizing human-derived data (if applicable) and securing informed consent .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound?

- Methodological Guidance :

- Link hypotheses to established theories (e.g., molecular docking predictions for binding interactions or kinetic models for enzyme inhibition) .

- Use computational tools (e.g., DFT calculations, MD simulations) to derive testable hypotheses before experimental validation .

- Integrate interdisciplinary frameworks (e.g., systems biology for network-level effects) to contextualize findings .

Q. What strategies resolve contradictions in this compound data across studies?

- Methodological Guidance :

- Conduct meta-analyses to identify methodological discrepancies (e.g., variations in assay conditions, concentration ranges) .

- Perform sensitivity analyses to assess how minor protocol changes affect outcomes .

- Replicate conflicting experiments under standardized conditions, reporting deviations transparently .

Q. How do I ensure statistical rigor in analyzing this compound dose-response relationships?

- Methodological Guidance :

- Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values, reporting confidence intervals and goodness-of-fit metrics .

- Apply correction methods (e.g., Bonferroni) for multiple comparisons in high-throughput screens .

- Validate assumptions of normality and homoscedasticity before parametric testing .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for this compound studies?

- Methodological Guidance :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization: include NMR spectra, purity data, and synthetic protocols in main text or supplementary materials .

- Tabulate key results (e.g., bioactivity data) with explicit units, statistical parameters (mean ± SD, n-value), and comparator compounds .

Ethical and Theoretical Considerations

Q. How can I align this compound research with ethical guidelines?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.